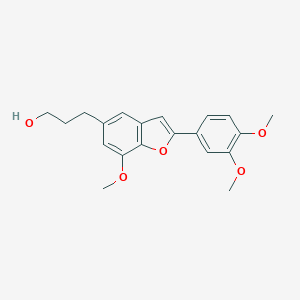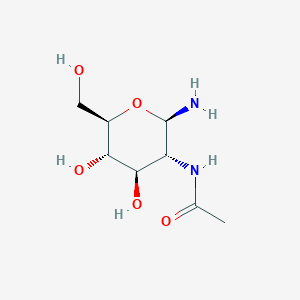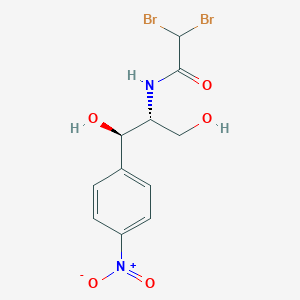
Bromamphenicol
Vue d'ensemble
Description
Bromamphenicol is a dibrominated derivative of the antibiotic chloramphenicol . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
Bromamphenicol has a molecular formula of C11H12Br2N2O5 . Its average molecular weight is 412.031 . The structure of Bromamphenicol includes a nitrobenzene moiety, a benzene ring with a carbon bearing a nitro group .
Physical And Chemical Properties Analysis
Bromamphenicol has a chemical formula of C11H12Br2N2O5 and a monoisotopic mass of 409.911296798 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.
Applications De Recherche Scientifique
Antibiotic Derivative
Bromamphenicol is a dibrominated derivative of the antibiotic chloramphenicol . This means it shares some of the properties of chloramphenicol, but its brominated structure could potentially give it unique characteristics and applications in scientific research.
Protein Synthesis Inhibition
One of the key applications of Bromamphenicol is its ability to inhibit protein synthesis. It has been shown to inhibit rat liver mitochondrial and E. coli protein synthesis by 90.6% and 98.8%, respectively, when used at a concentration of 93 μM .
DNA Synthesis Inhibition
In addition to protein synthesis, Bromamphenicol also inhibits DNA synthesis. It has been shown to inhibit DNA synthesis in human lymphoblastoid cells by 83% at a concentration of 1 mM . This property could make it useful in research related to cell growth and replication.
Interaction with Hemagglutinin Structural Subunit
Bromamphenicol has been found to interact with the hemagglutinin structural subunit in Escherichia coli . This could potentially make it useful in research related to bacterial infections and diseases.
Potential Use in Infectious Disease Research
Given its properties and interactions, Bromamphenicol could potentially be used in infectious disease research . Its ability to inhibit protein and DNA synthesis could make it a valuable tool in studying the growth and replication of infectious agents.
Pharmacological Research
Bromamphenicol’s unique properties and interactions could make it a subject of interest in pharmacological research . Its effects on protein and DNA synthesis, as well as its interactions with bacterial components, could be valuable in the development of new drugs and treatments.
Mécanisme D'action
Target of Action
Bromamphenicol primarily targets the Dr hemagglutinin structural subunit in Escherichia coli . This protein plays a crucial role in the bacterial cell’s ability to adhere to surfaces and form biofilms, which are essential for bacterial survival and virulence.
Mode of Action
It is known to interact with its target protein, potentially altering its function and disrupting the bacteria’s ability to adhere to surfaces and form biofilms . This disruption could lead to a decrease in bacterial virulence and survival.
Result of Action
The result of Bromamphenicol’s action is likely a decrease in the bacteria’s ability to form biofilms and adhere to surfaces . This could lead to a reduction in bacterial survival and virulence, potentially making the bacteria more susceptible to the immune system or other antibacterial treatments.
Propriétés
IUPAC Name |
2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876333 | |
| Record name | DIBROMOAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromamphenicol | |
CAS RN |
16803-75-1, 17371-30-1 | |
| Record name | Bromamphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07492 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIBROMOAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bromamphenicol interact with its target and what are the downstream effects?
A1: Similar to Chloramphenicol, Bromamphenicol targets bacterial ribosomes, specifically the peptidyl transferase center within the 50S ribosomal subunit [, ]. This interaction inhibits protein synthesis by preventing peptide bond formation [].
Q2: What is the structural relationship between Bromamphenicol and Chloramphenicol, and how does this impact activity?
A2: Bromamphenicol is a structural analog of Chloramphenicol, where a bromine atom replaces the nitro group in the Chloramphenicol structure []. This substitution influences its binding affinity to the bacterial ribosome. Research suggests that the presence of the bromine atom in Bromamphenicol allows for a more extensive interaction with the Dr adhesin (DraE), a virulence factor found in certain bacteria []. This interaction highlights Bromamphenicol's potential as a tool for studying bacterial adhesion and virulence.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of Bromamphenicol and its derivatives?
A3: While dedicated SAR studies on Bromamphenicol itself are limited in the provided research, a study analyzing the interaction between DraE and Chloramphenicol derivatives, including Bromamphenicol, offers valuable insights []. This research suggests that specific functional groups within the Chloramphenicol scaffold are crucial for binding to DraE []. Modifying these functional groups could potentially lead to the development of novel compounds with altered activity and selectivity profiles.
Q4: What analytical methods are typically employed to study Bromamphenicol?
A4: X-ray crystallography is a key technique used to investigate the interaction of Bromamphenicol with its target []. This method provides high-resolution structural information, allowing researchers to visualize the binding mode and identify key interactions between Bromamphenicol and the target molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



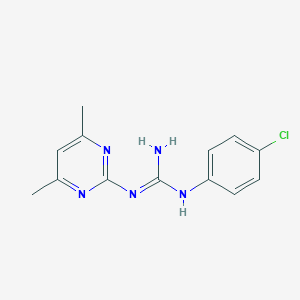
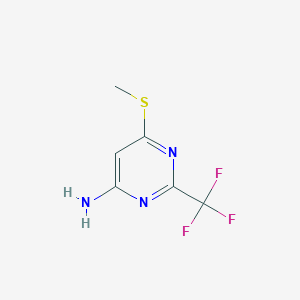
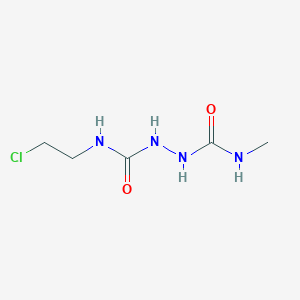
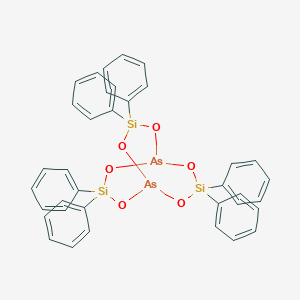
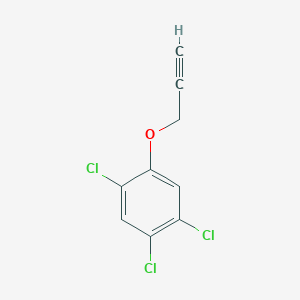
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
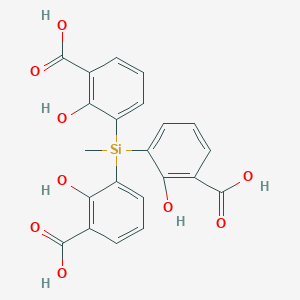
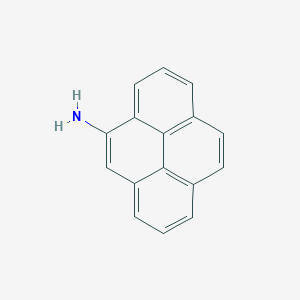
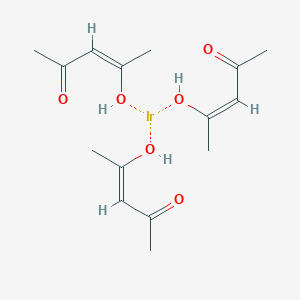
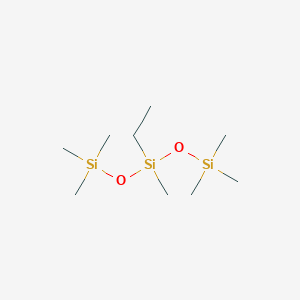
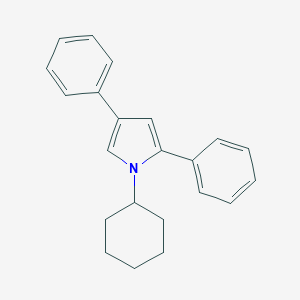
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
